molecular formula C15H19N3O3S B2440358 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034571-72-5

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2440358
CAS No.: 2034571-72-5
M. Wt: 321.4
InChI Key: ADHMTBWDNWIWNC-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and anticancer research . With a molecular formula of C15H19N3O3S and a molecular weight of 321.40 g/mol , its structure integrates several pharmacologically active motifs: a 5-methylisoxazole carboxamide, a furan-3-yl ring, and a thiomorpholine group, connected via an ethyl linker . This molecular architecture is characteristic of compounds investigated for their potential to modulate biological pathways. The core structural feature of this compound, the isoxazole-carboxamide, is recognized as a privileged scaffold in drug discovery. Scientific literature indicates that derivatives containing this moiety have demonstrated potent and broad-spectrum antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . In particular, some closely related isoxazole-carboxamide compounds have shown IC50 values in the sub-micromolar range against specific cancer types, highlighting the therapeutic potential of this chemical class . The incorporation of the thiomorpholine group may further influence the compound's physicochemical properties and its interaction with biological targets. This product is provided as a high-purity material intended for research and development purposes exclusively. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-8-13(17-21-11)15(19)16-9-14(12-2-5-20-10-12)18-3-6-22-7-4-18/h2,5,8,10,14H,3-4,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHMTBWDNWIWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the isoxazole ring can yield isoxazoline derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the thiomorpholine and isoxazole groups can modulate biological activity through various mechanisms. These interactions can lead to the inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of a furan ring, thiomorpholine moiety, and isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , a thiomorpholine moiety , and an isoxazole ring , which contribute to its unique chemical properties. The presence of these functional groups is believed to enhance its interaction with biological targets.

Molecular Formula

  • Molecular Weight : 269.34 g/mol
  • Molecular Formula : C13H16N2O3S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • DNA Interaction : Similar to other furan derivatives, it may bind to DNA, influencing gene expression and cellular function.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Antitumor Activity

Recent studies have demonstrated promising antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 1.5 µM to 10 µM across different assays.
Cell LineIC50 Value (µM)Assay Type
A5494.01 ± 0.952D Assay
HCC8275.13 ± 0.972D Assay
NCI-H3580.85 ± 0.052D Assay
MRC-53.11 ± 0.26Cytotoxicity

These results indicate that the compound has a significant impact on cancer cell viability while also affecting normal cells, which necessitates further structural optimization to enhance selectivity.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity against certain bacterial strains, although specific data on efficacy and mechanisms is still limited.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to the polar nature imparted by the furan ring and thiomorpholine moiety, which may facilitate better solubility and bioavailability.

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